molecular formula C18H15F2N3OS B2612538 N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 932321-06-7

N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B2612538
CAS No.: 932321-06-7
M. Wt: 359.39
InChI Key: QBSLTDJNXSDKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative characterized by a 3,4-difluorophenyl group and a 1-methyl-5-phenylimidazole moiety linked via a sulfanyl-acetamide bridge. Its structural uniqueness lies in the combination of fluorine substituents (electron-withdrawing groups) and the imidazole-thioether motif, which may confer distinct electronic, steric, and coordination properties.

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3OS/c1-23-16(12-5-3-2-4-6-12)10-21-18(23)25-11-17(24)22-13-7-8-14(19)15(20)9-13/h2-10H,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSLTDJNXSDKPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route may include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction involving an aldehyde, an amine, and a nitrile.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanylacetamide Moiety: This step involves the reaction of a thiol with an acetamide precursor under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving imidazole-containing compounds.

    Medicine: Potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, compounds with imidazole rings can act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity. The difluorophenyl group may enhance binding affinity through hydrophobic interactions, while the sulfanylacetamide moiety could participate in hydrogen bonding with the target protein.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Compound Name Substituent on Phenyl Ring Core Heterocycle Functional Groups Key References
N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (Target) 3,4-difluoro Imidazole Sulfanyl, acetamide -
N-(3-acetylphenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide (F342-0048) 3-acetyl Imidazole Sulfanyl, acetamide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide 3,4-dichloro Pyrazolone Acetamide, dichlorophenyl
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide 4-fluoro Imidazole Sulfinyl, acetamide, pyridyl

Key Observations :

  • Halogen vs. Carbonyl Substitutions : The 3,4-difluorophenyl group in the target compound contrasts with the 3-acetylphenyl group in F342-0046. Fluorine’s smaller size and high electronegativity may enhance metabolic stability compared to the acetyl group, which is bulkier and more polar .
  • Sulfanyl vs. Sulfinyl : The sulfanyl (thioether) group in the target compound differs from the sulfinyl group in the 4-fluorophenyl analog. Sulfinyl groups increase polarity and solubility but may reduce membrane permeability compared to sulfanyl groups .
  • Dichlorophenyl vs. Difluorophenyl : The dichlorophenyl analog () exhibits stronger halogen-based intermolecular interactions (e.g., Cl···Cl contacts) in crystal packing, whereas fluorine’s smaller size in the target compound may lead to different crystal morphology and solubility profiles .

Physicochemical and Crystallographic Properties

Crystallography :

  • The dichlorophenyl analog () forms dimers via N–H···O hydrogen bonds, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. The target compound’s difluorophenyl group may induce distinct conformational flexibility due to reduced steric hindrance compared to chlorine .
  • Fluorine’s electronegativity could promote C–F···H–N or C–F···π interactions, altering packing efficiency and melting points relative to chlorine or acetyl-substituted analogs.

Solubility and Stability :

  • Fluorine’s resistance to oxidative metabolism suggests superior in vivo stability for the target compound compared to dichlorophenyl or acetylphenyl derivatives .

Biological Activity

N-(3,4-difluorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential applications in cancer therapy.

Chemical Structure and Properties

The compound is characterized by a distinctive structure that includes:

  • A difluorophenyl group,
  • An imidazole moiety,
  • A sulfanyl linkage,
  • An acetamide functional group.

This structural complexity may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit mechanisms such as:

  • Inhibition of cell proliferation : Compounds targeting specific pathways can lead to cell cycle arrest in cancer cells.
  • Induction of apoptosis : Certain derivatives may trigger programmed cell death, which is crucial for eliminating malignant cells.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential of this compound against various cancer cell lines.

Table 1: Cytotoxicity (IC50 Values) Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHCT116 (Colorectal)TBD
Reference CompoundCabozantinib16.35

Note: TBD indicates that specific IC50 values for the compound are yet to be determined or reported in existing literature.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in vitro and in vivo:

  • Cytotoxic Activity : A study demonstrated that derivatives with similar structural features showed significant cytotoxicity against HCT116 cells, with some exhibiting IC50 values in the low micromolar range .
  • Mechanistic Insights : Compounds were shown to cause cell cycle arrest and apoptosis in treated cells. For instance, one study reported that a related compound induced G0/G1 phase arrest in HCT116 cells, leading to increased apoptosis rates compared to untreated controls .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent effects : The presence of electronegative atoms (like fluorine) enhances biological activity.

Table 2: SAR Insights

SubstituentEffect on Activity
Fluorine (F)Increased potency
Imidazole moietyEnhanced interaction with targets

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.